N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide
Description
The compound N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide belongs to the 1,2,4-triazole class of heterocyclic molecules. Its structure comprises:
- A 4H-1,2,4-triazole core substituted at the 4-position with a cyclohexyl group and at the 5-position with a sulfanyl-linked 2-oxo-2-phenylethyl moiety.
- An N-methyl-4-methoxybenzamide side chain attached to the triazole ring.
This compound is synthesized via S-alkylation of a triazole-thione precursor with α-halogenated ketones (e.g., 2-bromoacetophenone) under basic conditions, a method consistent with related derivatives . Its design leverages the pharmacological relevance of 1,2,4-triazoles, which are known for antimicrobial, anti-inflammatory, and antioxidant activities .
Properties
IUPAC Name |
N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-32-21-14-12-19(13-15-21)24(31)26-16-23-27-28-25(29(23)20-10-6-3-7-11-20)33-17-22(30)18-8-4-2-5-9-18/h2,4-5,8-9,12-15,20H,3,6-7,10-11,16-17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJBPEGBPJIDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the cyclohexyl group, and the attachment of the methoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its anticancer potential. Studies on similar triazole derivatives have shown significant activity against various human tumor cell lines. For instance, compounds with triazole moieties have been found to exhibit low micromolar GI50 values against cancer cell lines representing lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Antimicrobial Properties
Triazole derivatives are well-documented for their antimicrobial activities. The presence of sulfur in the compound may enhance its efficacy against bacterial and fungal pathogens. Related compounds have been shown to possess antibacterial and antifungal properties, making this compound a candidate for further exploration in treating infections .
Anti-inflammatory Effects
Molecular docking studies suggest that triazole compounds can act as inhibitors of enzymes involved in inflammatory processes, such as lipoxygenase. This indicates that N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide could potentially be developed as an anti-inflammatory agent .
Neuroprotective Potential
Given the pharmacological versatility of triazole derivatives, there is potential for neuroprotective applications. Compounds in this class have been explored for their effects on neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Variations in substituents on the triazole ring or the benzamide part can lead to compounds with improved biological activity or selectivity . Research into structure-activity relationships (SAR) will be critical for developing more effective derivatives.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The table below compares substituents and bioactivities of the target compound with structurally similar analogs:
Key Observations:
- 5-Sulfanyl Modifications: The 2-oxo-2-phenylethyl group introduces a ketone functionality absent in analogs with pyridyl or hydroxyamino groups. This could influence electron-withdrawing effects and binding interactions .
- Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., chloro, fluoro) on aromatic rings exhibit stronger antimicrobial and antioxidant activities .
Biological Activity
N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole ring, a methoxybenzamide moiety, and a cyclohexyl group. These structural components contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial in determining the effectiveness of these compounds against pathogens.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Triazole Derivative A | 250 | Moderate |
| Triazole Derivative B | 500 | Mild |
| N-{...} (Target Compound) | < 250 | Moderate |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 ± 1.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 ± 2.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 ± 0.5 | Caspase activation |
Enzyme Inhibition
This compound has been shown to inhibit several enzymes, including:
- Tyrosinase : Important for melanin production; inhibition can lead to applications in skin whitening.
- Acetylcholinesterase : Relevant for neuroprotective effects; potential use in Alzheimer's disease treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound binds to active sites on enzymes like tyrosinase and acetylcholinesterase, inhibiting their activity.
- Induction of Oxidative Stress : It may enhance reactive oxygen species (ROS) production in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound can influence pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Another study highlighted the ability of related compounds to induce apoptosis in breast cancer cells via mitochondrial pathways .
- Enzyme Inhibition Analysis : Research focusing on enzyme inhibition showed that certain triazole derivatives significantly inhibited acetylcholinesterase activity, suggesting potential for treating neurodegenerative disorders .
Q & A
Q. Critical Conditions :
- Temperature: 0–5°C during amidation to prevent side reactions.
- Catalysts: Use of NaH or K₂CO₃ for deprotonation in alkylation steps .
Basic: Which analytical techniques are recommended for characterizing purity and structure?
Answer:
- HPLC : For purity assessment (≥95% using C18 column, acetonitrile/water gradient) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; benzamide carbonyl at ~168 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₉H₃₃N₄O₃S: 541.2234) .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH Sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the triazole ring or benzamide bond. Stable in neutral buffers (pH 6–8) .
- Thermal Stability : Decomposes above 150°C; store at –20°C in anhydrous DMSO or ethanol .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent Analysis :
- Cyclohexyl Group : Enhances lipophilicity and membrane permeability; replacing it with smaller rings (e.g., cyclopentyl) reduces activity .
- Sulfanyl Linker : Critical for target binding; oxidation to sulfone diminishes potency .
- Methodology : Synthesize analogs with systematic substituent variations and test in enzyme inhibition assays (e.g., kinase or protease panels) .
Advanced: What computational strategies predict target binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of potential targets (e.g., kinases or GPCRs). The sulfanyl and benzamide groups often anchor to hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., low AUC in rats suggests poor absorption) and metabolite formation via LC-MS .
- Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to identify accumulation in non-target organs .
Advanced: What methodologies compare in vitro enzymatic inhibition vs. cellular activity?
Answer:
- Enzyme Assays : Fluorescence-based assays (e.g., Z’-LYTE kinase assay) to determine IC₅₀ values .
- Cellular Models : Use CRISPR-edited cell lines to validate target specificity (e.g., apoptosis assays in cancer cells with/without target gene knockout) .
Advanced: How to optimize reaction yields for scale-up synthesis?
Answer:
-
DoE Approach : Apply Taguchi or Box-Behnken designs to optimize parameters:
Factor Range Optimal Value Temperature 50–100°C 80°C Catalyst (NaH) 1–3 eq 2 eq Reaction Time 12–24 h 18 h -
Work-Up : Use flash chromatography (silica gel, hexane/EtOAc) for intermediates .
Advanced: Can DFT calculations predict reactive sites for derivatization?
Answer:
- Electrostatic Potential Maps : Identify nucleophilic regions (e.g., triazole N-atoms) and electrophilic sites (e.g., benzamide carbonyl) using Gaussian09 at B3LYP/6-31G* level .
- Fukui Indices : Calculate to prioritize sites for electrophilic substitution (e.g., C-5 of triazole) .
Advanced: What assays evaluate antitumor/antimicrobial potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
